

# Unveiling 2-Methoxy-6-nitrobenzaldehyde: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzaldehyde

Cat. No.: B025401

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of **2-Methoxy-6-nitrobenzaldehyde**, a valuable intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis and properties can be understood through established chemical principles and comparison with related isomers. This guide provides a plausible synthetic pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data.

## Core Concepts: Synthesis and Physicochemical Properties

**2-Methoxy-6-nitrobenzaldehyde**, with the chemical formula  $C_8H_7NO_4$ , is an aromatic compound featuring a benzaldehyde ring substituted with a methoxy group ( $-OCH_3$ ) at the 2-position and a nitro group ( $-NO_2$ ) at the 6-position. The presence and positioning of these functional groups significantly influence the molecule's reactivity and properties, making it a subject of interest in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

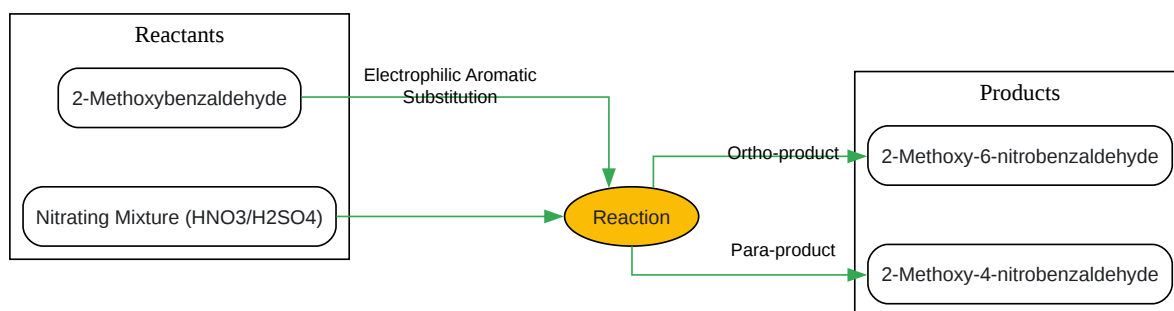
Table 1: Physicochemical and Spectroscopic Data for **2-Methoxy-6-nitrobenzaldehyde**

Property	Value
CAS Number	19689-88-4
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	181.15 g/mol
Appearance	Likely a yellow to orange crystalline solid
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water
<sup>1</sup> H NMR	Spectral data available
<sup>13</sup> C NMR	Spectral data available
IR Spectroscopy	Spectral data available
Mass Spectrometry	Spectral data available

## Plausible Synthetic Pathway: Nitration of 2-Methoxybenzaldehyde

A logical and commonly employed method for the synthesis of nitroaromatic compounds is the direct nitration of a substituted benzene ring. Therefore, a plausible and historically relevant route to **2-Methoxy-6-nitrobenzaldehyde** is the nitration of 2-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles (like the nitronium ion, NO<sub>2</sub><sup>+</sup>) to the positions ortho and para to it. However, the steric hindrance from the adjacent aldehyde group at the 1-position would likely favor nitration at the less hindered para-position (position 4) and the other ortho-position (position 6).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion, typically generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring of 2-methoxybenzaldehyde.



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Caption: Plausible synthetic pathway for **2-Methoxy-6-nitrobenzaldehyde**.

## Experimental Protocol: Synthesis via Nitration

The following is a generalized experimental protocol for the nitration of 2-methoxybenzaldehyde. It is crucial to note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to maximize the yield of the desired **2-methoxy-6-nitrobenzaldehyde** isomer and facilitate its separation from the para-isomer.

Materials:

- 2-Methoxybenzaldehyde
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Ice
- Distilled Water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Beaker
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.
- Reaction Setup: Place a measured amount of 2-methoxybenzaldehyde in a round-bottom flask equipped with a stirring bar and a dropping funnel. Cool the flask in an ice bath.
- Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred 2-methoxybenzaldehyde solution, ensuring the temperature of the reaction mixture is maintained at a low temperature (typically 0-10 °C) to control the reaction rate and minimize side reactions.
- Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture at low temperature for a specified period to ensure the reaction goes to completion. Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
- Isolation and Purification:
  - Filter the precipitated solid and wash it with cold distilled water until the washings are neutral.

- The crude product will be a mixture of isomers. Separation can be achieved by techniques such as fractional crystallization or column chromatography.
- For purification by recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals.
- Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Representative Quantitative Data for Nitration of Methoxybenzaldehydes (Literature Analogs)

Starting Material	Product Isomer Distribution (Ortho:Para)	Typical Yield (%)	Melting Point (°C)
Anisole	~1:2	80-90	-
4-Methylanisole	-	>90	-

Note: Specific yield and isomer distribution for the nitration of 2-methoxybenzaldehyde to produce **2-methoxy-6-nitrobenzaldehyde** are not readily available in the literature and would require experimental determination.

## Characterization

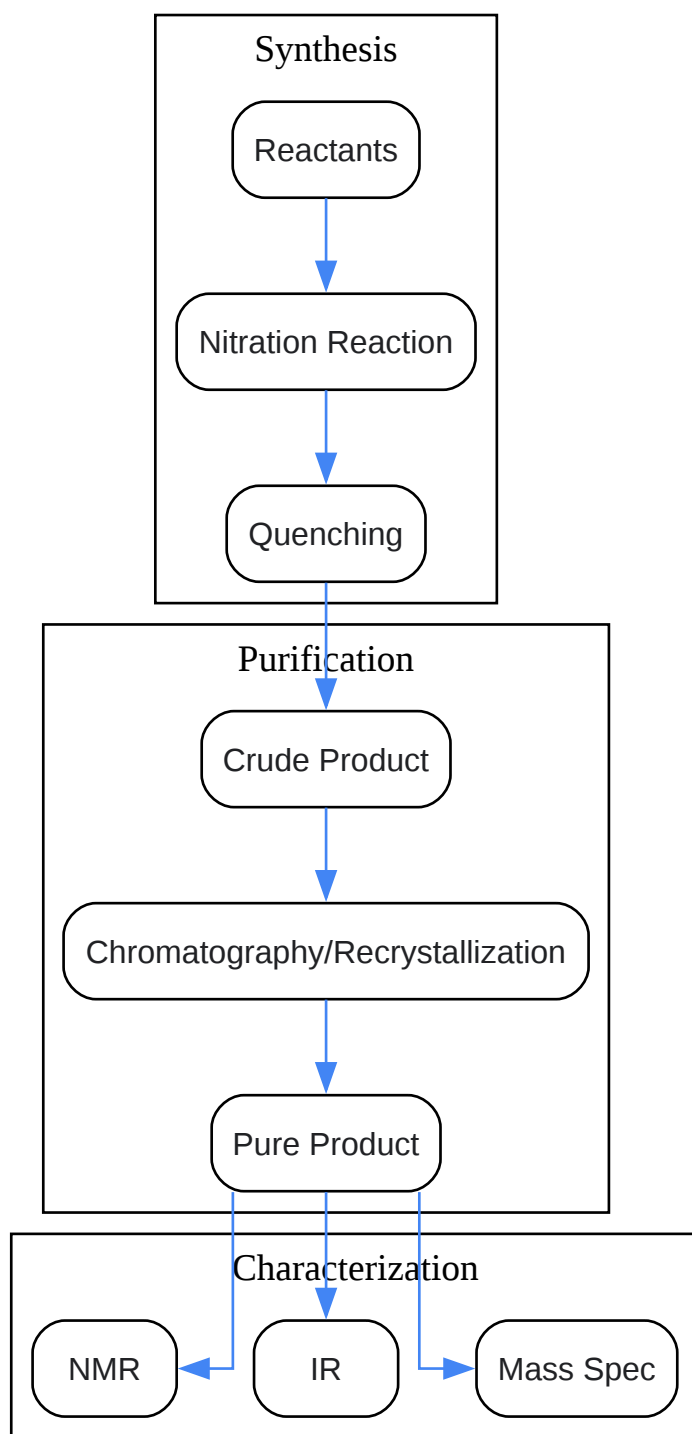
The structure and purity of the synthesized **2-Methoxy-6-nitrobenzaldehyde** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the substituents on the benzene ring.
- Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, including the aldehyde (C=O stretch), nitro (N-O stretches), and methoxy (C-O stretch) groups.

- **Mass Spectrometry (MS):** Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

## Signaling Pathways and Experimental Workflows

As **2-Methoxy-6-nitrobenzaldehyde** is primarily a synthetic intermediate, its direct involvement in signaling pathways is not a primary area of research. However, its derivatives could be designed to interact with specific biological targets. The experimental workflow for its synthesis and characterization follows a standard procedure in organic chemistry.



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Caption: General experimental workflow for the synthesis and characterization.

## Conclusion

While the precise historical details of the discovery of **2-Methoxy-6-nitrobenzaldehyde** are not well-documented, its synthesis can be reliably achieved through established methods such as the nitration of 2-methoxybenzaldehyde. This technical guide provides a foundational understanding of this compound, including its synthesis, purification, and characterization. For researchers and professionals in drug development and other scientific fields, **2-Methoxy-6-nitrobenzaldehyde** represents a versatile building block with the potential for the creation of novel and complex molecules with a wide range of applications. Further research into optimizing its synthesis and exploring its utility in various synthetic endeavors is warranted.

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